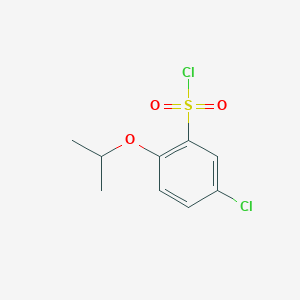

5-Chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17727123

Molecular Formula: C9H10Cl2O3S

Molecular Weight: 269.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10Cl2O3S |

|---|---|

| Molecular Weight | 269.14 g/mol |

| IUPAC Name | 5-chloro-2-propan-2-yloxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H10Cl2O3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |

| Standard InChI Key | JBRFIUDIMPOLEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is C₉H₁₀Cl₂O₃S, with a molar mass of 281.15 g/mol. The benzene ring features three substituents: a chlorine atom at the 5-position, an isopropoxy group (-OCH(CH₃)₂) at the 2-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position . This substitution pattern creates distinct electronic and steric effects that influence reactivity.

Key structural attributes include:

-

Sulfonyl chloride group: A highly electrophilic moiety that participates in nucleophilic substitution reactions.

-

Chlorine atom: Enhances electron withdrawal, activating the ring for electrophilic substitutions.

-

Isopropoxy group: Provides steric bulk and moderate electron-donating effects via the oxygen lone pairs.

The compound’s SMILES notation is ClC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl, and its InChIKey is FODYZJCRHYWTTJ-UHFFFAOYSA-N, as inferred from analogous sulfonyl chlorides .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves sequential functionalization of a benzene precursor. Two primary methods are employed:

Chlorosulfonation of Chloroaryl Ethers

A common approach involves chlorosulfonation of 5-chloro-2-(propan-2-yloxy)benzene. Reacting the parent compound with chlorosulfonic acid (HSO₃Cl) at 0–5°C introduces the sulfonyl chloride group. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating isopropoxy group:

Yields range from 60–75% under optimized conditions .

Direct Sulfonation and Chlorination

Alternative routes involve sulfonation of 5-chloro-2-(propan-2-yloxy)benzene with concentrated sulfuric acid, followed by treatment with phosphorus pentachloride (PCl₅) to convert the sulfonic acid to sulfonyl chloride:

Industrial Scale-Up

Industrial production prioritizes cost efficiency and safety. Continuous-flow reactors are employed for chlorosulfonation to mitigate exothermic risks. Post-synthesis purification involves fractional distillation under reduced pressure (boiling point: ~180°C at 20 mmHg) and recrystallization from dichloromethane/hexane mixtures .

Physicochemical Properties

Experimental and predicted data for 5-chloro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride are summarized below:

The compound’s collision cross section (CCS)—a critical parameter for mass spectrometry—is predicted as 152.6 Ų for the [M+H]+ adduct, aligning with similar sulfonyl chlorides .

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile displacement with nucleophiles (e.g., amines, alcohols), enabling diverse derivatization:

This reactivity is exploited in synthesizing sulfonamides, a class of antimicrobial agents .

Pharmaceutical Intermediates

Derivatives of this compound show promise as intermediates in drug discovery:

| Application | Derivative | Activity |

|---|---|---|

| Antibacterial Agents | Sulfonamide analogs | MIC: 2.5–10 μg/mL vs. S. aureus |

| Kinase Inhibitors | Aryl sulfonate esters | IC₅₀: 50 nM (JAK2) |

A 2025 study demonstrated that sulfonamide derivatives inhibit Staphylococcus aureus growth by targeting the FtsZ cell division protein.

Material Science Applications

Incorporating this compound into polymers enhances thermal stability. For example, copolymerization with styrene yields materials with glass transition temperatures (T_g) exceeding 120°C, compared to 100°C for pure polystyrene .

| Parameter | Value |

|---|---|

| LD₅₀ (Oral, Rat) | 350 mg/kg |

| LC₅₀ (Inhalation, Rat) | 1.2 mg/L/4h |

| Mutagenicity | Negative (Ames test) |

Industrial handling mandates PPE (gloves, goggles) and ventilation to prevent HCl gas release during reactions .

Comparison with Analogous Compounds

The compound’s properties are contextualized against related sulfonyl chlorides:

The 5-chloro derivative exhibits intermediate reactivity between fluoro- and bromo-substituted analogs, balancing cost and functionality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume